ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Descripción

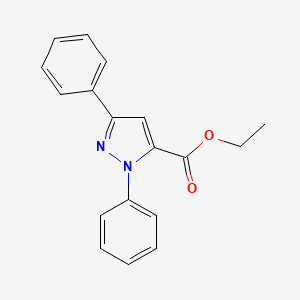

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (CAS: 94209-24-2; C₁₈H₁₆N₂O₂) is a pyrazole-based heterocyclic compound characterized by phenyl substituents at the 1- and 3-positions and an ethoxycarbonyl group at the 5-position (Figure 1). This compound has garnered attention in medicinal chemistry due to its role as a structural scaffold for designing allosteric inhibitors of the follicle-stimulating hormone receptor (FSHR).

Pyrazole derivatives are widely studied for their tunable electronic and steric properties, which influence biological activity, solubility, and crystallinity. This compound’s planar aromatic system and hydrogen-bonding capacity (via the ester group) make it amenable to crystallographic analysis, often performed using SHELX software for structure refinement .

Propiedades

IUPAC Name |

ethyl 2,5-diphenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTLOAULVWBENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of ethanol as a solvent, where benzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with hydrazine hydrate to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydropyrazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Ethyl 1,3-Diphenyl-1H-Pyrazole-5-Carboxylate

The synthesis of this compound typically involves cyclocondensation reactions between hydrazines and carbonyl compounds. Common methods include:

- Condensation of 1,3-Dicarbonyl Compounds : The reaction of phenylhydrazine with 1,3-diketones is a prevalent approach, often enhanced by specific catalysts to improve yield and selectivity .

- Cyclocondensation Reactions : Utilizing hydrazine derivatives in aprotic dipolar solvents has shown better results than traditional methods .

Biological Activities

This compound has garnered attention due to its potential pharmacological properties:

- Antioxidant Activity : Derivatives of this compound have demonstrated significant antioxidant effects in various assays, indicating their potential as therapeutic agents against oxidative stress-related diseases .

- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activities, making them candidates for developing new antibiotics .

- Anticancer Potential : Some studies have highlighted the efficacy of pyrazole derivatives against cancer cells, showcasing their role in drug development for cancer therapies .

Medicinal Chemistry Applications

This compound serves as a precursor for synthesizing other functionalized pyrazoles with enhanced biological activity. Its applications include:

- Vasodilators and Antispasmodics : It is identified as a valuable intermediate in the production of pharmaceutical compounds with vasodilating and antispasmodic effects .

- Pesticide Development : The compound is also explored for its insecticidal and acaricidal properties in agricultural chemistry, contributing to the development of effective pesticides .

Pharmacological Studies

A study conducted by Gosselin et al. demonstrated the synthesis of various 1,3-substituted pyrazoles from dicarbonyl compounds under optimized conditions, resulting in improved yields and biological activity assessments .

Antioxidant Evaluation

Research published on novel hybrids containing pyrazole moieties showed that certain derivatives exhibited excellent radical scavenging activity compared to standard antioxidants like ascorbic acid. These findings suggest the potential for developing new antioxidant therapies based on this compound derivatives .

Mecanismo De Acción

The mechanism of action of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of disease-related pathways, such as those involved in cancer cell proliferation .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Modifications and Similarity Scores

Key structural analogs differ in substituent type and position on the pyrazole ring. Similarity scores (calculated using cheminformatics tools) and biological activities are summarized below:

*Estimated based on substituent complexity.

Key Observations:

- Phenyl vs.

- Benzyl Substituents : The benzyl group in Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate increases steric bulk, which may limit membrane permeability but improve target selectivity.

Crystallographic and Physicochemical Properties

- Crystal Packing : The diphenyl compound’s structure reveals intermolecular C–H···O hydrogen bonds between the ester carbonyl and adjacent phenyl groups, stabilizing the lattice .

- Solubility: Methylated analogs (e.g., 5744-40-1) exhibit higher aqueous solubility due to reduced hydrophobicity, whereas diphenyl derivatives require DMSO or ethanol for dissolution .

Actividad Biológica

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound has been identified as possessing various biological activities, including:

- Antimicrobial : Exhibits potential against a range of microbial pathogens.

- Anti-inflammatory : Demonstrates efficacy in reducing inflammation through inhibition of specific enzymes.

- Anticancer : Shows promise in inhibiting the proliferation of various cancer cell lines.

Target and Mode of Action

The compound primarily acts through the following mechanisms:

- Enzyme Inhibition : It inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways .

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells, particularly in the G1 phase, by downregulating cyclin D2 and CDK2 .

Biochemical Pathways

Pyrazole derivatives like this compound interact with various biochemical pathways:

- Reactive Oxygen Species (ROS) Modulation : They can modulate ROS levels, contributing to their antioxidant properties.

- Gene Expression Changes : The compound influences gene expression related to apoptosis and cell proliferation .

Research Findings and Case Studies

Recent studies have highlighted the biological activities of this compound:

-

Antimicrobial Activity :

- A study found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be effective at low concentrations.

- Anti-inflammatory Effects :

- Anticancer Properties :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | IC50 Value (μM) |

|---|---|---|---|

| This compound | Pyrazole derivative | Antimicrobial, Anti-inflammatory | Varies |

| 1,3-Diphenyl-1H-pyrazole-5-carboxylic acid | Similar structure without ethyl group | Moderate anti-inflammatory | Not specified |

| 3,5-Diphenyl-1H-pyrazole | Lacks carboxylate group | Lower anticancer activity | Not specified |

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole intermediates, followed by esterification or functionalization steps. Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst has also been applied to introduce aryl groups at specific positions . Key steps include:

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Peaks for ester (-COOEt, δ ~4.2 ppm for CH₂ and ~1.3 ppm for CH₃) and aromatic protons (δ 7.2–7.8 ppm) .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-N bonds (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 450.2 [M+1] for related pyrazole esters) .

- X-ray Crystallography : Confirms dihedral angles between phenyl rings and pyrazole core .

Q. What safety protocols are recommended for handling this compound in the laboratory?

While direct toxicity data are limited for the specific compound, analogs suggest:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., CO, NOₓ) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

- Storage : Stable under recommended conditions but incompatible with strong oxidizers .

Advanced Research Questions

Q. How can computational methods enhance the design of pyrazole derivatives with improved bioactivity?

Density Functional Theory (DFT) studies optimize substituent effects on electronic properties. For example:

- HOMO-LUMO gaps : Predict reactivity and charge transfer in drug-receptor interactions.

- MEP (Molecular Electrostatic Potential) Maps : Identify nucleophilic/electrophilic sites for targeted modifications .

- Docking Simulations : Guide SAR (Structure-Activity Relationship) studies for cannabinoid receptor analogs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR) may arise from:

Q. How can reaction yields be optimized for large-scale synthesis?

Critical parameters include:

Q. What are the methodological challenges in evaluating ecological impacts of pyrazole derivatives?

Limited ecotoxicological data necessitate:

- PBT (Persistence, Bioaccumulation, Toxicity) assessments : Use QSAR models to predict biodegradability.

- Aquatic toxicity assays : Test Daphnia magna or algae for acute/chronic effects .

- Soil mobility studies : Measure log Kow (octanol-water partition coefficient) to assess environmental mobility .

Methodological Considerations Table

Ethical and Reporting Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.